5-Chloro-3-methoxy-2-(prop-2-ynyloxy)-pyridine
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Overview
Description
5-Chloro-3-methoxy-2-(prop-2-ynyloxy)-pyridine is a synthetic organic compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, features a chloro, methoxy, and prop-2-ynyloxy substituent on the pyridine ring, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methoxy-2-(prop-2-ynyloxy)-pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Chlorination: Introduction of the chloro group at the 5-position of the pyridine ring using reagents like thionyl chloride or phosphorus pentachloride.
Methoxylation: Introduction of the methoxy group at the 3-position using methanol and a suitable catalyst.
Alkynylation: Introduction of the prop-2-ynyloxy group at the 2-position using propargyl alcohol and a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions for yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or prop-2-ynyloxy groups.
Reduction: Reduction reactions could target the chloro group, converting it to a different functional group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new pyridine derivatives with different functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigation of its potential as an antimicrobial or anticancer agent.
Medicine
Drug Development: Exploration of its pharmacological properties for the development of new drugs.
Industry
Agrochemicals: Potential use in the development of new pesticides or herbicides.
Materials Science: Use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3-methoxy-2-(prop-2-ynyloxy)-pyridine would depend on its specific application. In biological systems, it may interact with enzymes or receptors, affecting cellular pathways. In chemical reactions, it may act as a nucleophile or electrophile, participating in various transformations.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-methoxy-2-(prop-2-ynyloxy)-benzene: Similar structure but with a benzene ring instead of pyridine.
5-Chloro-3-methoxy-2-(prop-2-ynyloxy)-thiophene: Similar structure but with a thiophene ring instead of pyridine.
Uniqueness
The presence of the pyridine ring in 5-Chloro-3-methoxy-2-(prop-2-ynyloxy)-pyridine may impart unique electronic properties, making it more suitable for certain applications compared to its benzene or thiophene analogs.
Properties
CAS No. |
406479-74-1 |
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Molecular Formula |
C9H8ClNO2 |
Molecular Weight |
197.62 g/mol |
IUPAC Name |
5-chloro-3-methoxy-2-prop-2-ynoxypyridine |
InChI |
InChI=1S/C9H8ClNO2/c1-3-4-13-9-8(12-2)5-7(10)6-11-9/h1,5-6H,4H2,2H3 |
InChI Key |
DUIKBNSDPKMHMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)Cl)OCC#C |
Origin of Product |
United States |
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